(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-4-yl)methanone
Description
Properties
IUPAC Name |
[4-(2-fluoroethyl)piperidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23FN2O/c14-6-1-11-4-9-16(10-5-11)13(17)12-2-7-15-8-3-12/h11-12,15H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKRYUWAILJJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-4-yl)methanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The biological activity of this compound has been explored in various studies, focusing on its interactions with specific receptors and enzymes. This article summarizes the findings related to its biological activity, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure features a piperidine backbone with a fluorinated ethyl substituent, which may influence its pharmacological properties.
1. Receptor Interaction
Recent studies have highlighted the compound's interaction with various receptors, particularly in the context of neuropharmacology. For instance, it has been investigated as a potential ligand for the GHS-R1a receptor, which is implicated in growth hormone signaling pathways. The development of PET tracers using derivatives of this compound has shown promising biodistribution profiles in murine models, suggesting its utility in imaging and therapeutic applications related to metabolic disorders .
2. Inhibitory Effects
The compound has also been evaluated for its inhibitory effects on certain enzymes. In a study focusing on tyrosinase inhibitors, derivatives similar to this compound demonstrated significant competitive inhibition against Agaricus bisporus tyrosinase, with IC50 values indicating potent activity . This suggests potential applications in dermatological treatments aimed at hyperpigmentation.
Case Study 1: PET Imaging Applications
In a study aimed at developing new PET tracers for GHS-R1a, derivatives of this compound were synthesized and evaluated. The tracers exhibited favorable pharmacokinetics and specific binding to GHS-R1a in vivo, demonstrating their potential for non-invasive imaging of metabolic processes .
Case Study 2: Tyrosinase Inhibition
Another investigation assessed the antimelanogenic effects of compounds structurally related to this compound. The study found that certain derivatives inhibited tyrosinase activity without cytotoxic effects on B16F10 melanoma cells. This positions these compounds as candidates for further development in skin whitening formulations .
Data Tables
| Compound | IC50 (μM) | Target Enzyme | Effect |
|---|---|---|---|
| Compound A | 0.18 | Agaricus bisporus TYR | Competitive Inhibitor |
| Compound B | 17.76 | Reference Compound | Less Active |
| Compound C | 0.09 | Agaricus bisporus TYR | Competitive Inhibitor |
Comparison with Similar Compounds
Key Observations:
Substituent Impact: The 2-fluoroethyl group in the target compound likely improves metabolic stability compared to benzyl or phenyl analogs (e.g., compound 7) due to fluorine’s electronegativity and resistance to oxidative degradation . Thioether-linked fluoroethyl analogs (e.g., (-)-14a) exhibit superior VAChT binding, suggesting that sulfur atoms enhance target engagement via hydrophobic or π-interactions . Phenoxy-phenyl derivatives (e.g., 58) prioritize antileukemic activity, highlighting the role of aromatic moieties in DNA intercalation or kinase inhibition .
Synthetic Accessibility: The target compound’s synthesis may parallel methods for similar piperidinyl methanones, such as nucleophilic substitution or coupling reactions. For instance, compound 7 was synthesized via a 24%-yield reaction involving piperidin-4-yl methanone intermediates .
Non-fluorinated derivatives (e.g., 20b) focus on cytotoxicity, implying that fluorine’s introduction may shift therapeutic applications toward neuroimaging or CNS disorders .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 2-fluoroethyl group increases logP compared to hydroxylated analogs (e.g., 20a/b) but remains less lipophilic than benzyl-substituted derivatives (e.g., 7). This balance may optimize tissue distribution .
- Fluorine’s van der Waals radius and electronegativity could enhance binding pocket complementarity .
- Metabolic Stability: Fluorination typically reduces CYP450-mediated metabolism, extending half-life compared to non-fluorinated analogs like 58 .
Preparation Methods
Coupling Reactions (Amide Bond Formation)
- Objective: Connect the piperidine moieties via an amide (methanone) bond.
- Method: Amide bond formation is achieved by coupling a piperidin-4-yl carboxylic acid derivative with a 4-(2-fluoroethyl)piperidine amine.
- Reagents and Conditions: Commonly used coupling agents include carbodiimides (e.g., EDC or DCC) or aminium salts to activate the carboxyl group for nucleophilic attack by the amine.
- Purification: Post-reaction purification is typically performed by silica gel column chromatography or recrystallization to isolate the desired amide product.
Detailed Synthetic Route Example
A plausible synthetic route based on analogous compounds and literature includes:
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes | |
|---|---|---|---|---|---|
| 1 | Synthesis of piperidin-4-yl carboxylic acid derivative | Hydrolysis or oxidation of piperidine precursor | ~50-70 | Purification by acid-base extraction | |
| 2 | Preparation of 4-(2-fluoroethyl)piperidine | Nucleophilic substitution of 4-piperidinol or 4-piperidine derivative with 2-fluoroethyl halide | Strong base, anhydrous solvent | 60-80 | Fluoroethylation under controlled temperature |
| 3 | Amide coupling of the two moieties | Carbodiimide or aminium salt coupling agents in dichloromethane or DMF | 70-90 | Purification by chromatography |
Research Findings and Analytical Data
- Nuclear Magnetic Resonance (NMR): Proton NMR typically shows characteristic signals for piperidine ring protons and the fluorinated ethyl group, confirming substitution patterns.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectra show molecular ion peaks consistent with the molecular weight of 242.33 g/mol.
- Purity Assessment: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to confirm purity and reaction completion.
Comparative Data Table of Related Compounds and Preparation Conditions
Notes on Optimization and Scale-Up
- Reaction Temperature: Maintaining low to ambient temperatures during nucleophilic substitution minimizes side reactions.
- Solvent Choice: Anhydrous solvents like dichloromethane or DMF improve coupling efficiency.
- Catalysts: Use of DMAP (4-dimethylaminopyridine) as an acylation catalyst enhances amide bond formation.
- Purification: Silica gel chromatography with ethyl acetate/n-hexane mixtures is effective for isolating pure product.
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for synthesizing (4-(2-Fluoroethyl)piperidin-1-yl)(piperidin-4-yl)methanone, and what are the critical reaction conditions?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, introducing the 2-fluoroethyl group may involve O-alkylation using 2-bromo-1-fluoroethane, as seen in analogous fluorinated piperidine derivatives . Coupling reactions between piperidine intermediates and activated carbonyl groups (e.g., using EDC/DMAP or DIPEA as catalysts) are critical for forming the methanone bridge . Purification typically employs column chromatography with solvent systems like n-hexane/EtOAc (5:5) or CHCl3/MeOH, which balance polarity for optimal separation .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation : ¹H/¹³C NMR spectroscopy is critical for verifying the piperidine ring conformations, fluoroethyl group integration, and methanone connectivity. For instance, ¹H-NMR can resolve coupling constants between fluorinated carbons and adjacent protons .
- Purity Assessment : HPLC with UV detection (e.g., 254 nm) provides retention times and peak areas (>95% purity threshold) .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, N percentages), though minor discrepancies (<0.5%) may arise due to hygroscopicity or residual solvents .
Q. What solvent systems are effective in purifying this compound, and how do they affect yield and purity?
- Methodological Answer : Polar solvent mixtures like n-hexane/EtOAc (5:5) or CHCl3/MeOH (9:1) are effective for column chromatography. The former enhances separation of non-polar intermediates, while the latter resolves polar byproducts. Yield and purity are optimized by adjusting solvent ratios based on TLC monitoring .
Advanced Questions
Q. How does the introduction of a 2-fluoroethyl group at the piperidine nitrogen influence the compound's pharmacokinetic properties and target binding affinity?
- Methodological Answer : Fluorination increases lipophilicity, enhancing blood-brain barrier permeability, as observed in PET tracer studies . The electronegative fluorine may also reduce metabolic oxidation, improving stability. To assess binding affinity, competitive radioligand assays (e.g., using tritiated analogs) or surface plasmon resonance (SPR) can quantify interactions with target receptors .
Q. What strategies can resolve discrepancies in elemental analysis data between theoretical and experimental values?
- Methodological Answer : Discrepancies (e.g., C: 72.04% observed vs. 71.67% calculated ) may arise from incomplete drying or solvent retention. Strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
